molecular formula C16H20N2O5S2 B2563597 4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide CAS No. 300360-48-9

4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide

Cat. No.: B2563597
CAS No.: 300360-48-9
M. Wt: 384.47
InChI Key: RRHUDFOAHDZFEF-UHFFFAOYSA-N
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Description

4-{4-[(Dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide is a bis-sulfonamide compound featuring two dimethylaminosulfonyl groups linked via a phenoxy bridge. Its structure confers unique electronic and steric properties, making it a candidate for diverse applications, including pharmaceuticals and agrochemicals.

Properties

IUPAC Name

4-[4-(dimethylsulfamoyl)phenoxy]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S2/c1-17(2)24(19,20)15-9-5-13(6-10-15)23-14-7-11-16(12-8-14)25(21,22)18(3)4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHUDFOAHDZFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzenesulfonamide and 4-(dimethylamino)benzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.

    Reaction Steps: The 4-hydroxybenzenesulfonamide reacts with 4-(dimethylamino)benzenesulfonyl chloride in the presence of a base to form the desired product. The reaction is typically conducted in an organic solvent such as dichloromethane or acetonitrile.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Coupling Reactions

Reaction Type Conditions Yield Source
Cesium carbonate DMF, 100°C, 24h53%
Potassium fluoride DMSO, 120°C, 4h; K₂CO₃6.5g
Ullmann coupling Copper catalyst, aromatic halide, elevated temperaturesN/A

Mechanism : These reactions typically involve nucleophilic substitution or coupling of phenolic oxygen with sulfonamide groups. The cesium carbonate-mediated reaction exemplifies a standard coupling protocol for forming ether linkages between aromatic rings .

Substitution Reactions

Reaction Type Conditions Yield Source
Potassium fluoride DMSO, 120°C, 4h; K₂CO₃6.5g
Bromination NBS, H₂SO₄, RT82%

Mechanism : Substitution reactions, such as bromination using NBS, modify the aromatic ring’s substituents while preserving the sulfonamide functionality .

Critical Analysis of Reaction Parameters

  • Temperature : Elevated temperatures (100–120°C) are common to drive coupling reactions, particularly in polar aprotic solvents like DMF or DMSO .

  • Catalysts : Cs₂CO₃ and KF facilitate deprotonation and activation of phenolic oxygen for nucleophilic substitution .

  • Yield Variability : Yields range from 35% to 82%, influenced by solvent choice, reaction time, and steric factors in the aromatic system .

Spectral and Analytical Data

  • 1H NMR : Typical signals include aromatic protons (δ 7.1–8.3 ppm), methyl groups (δ 2.6–3.0 ppm), and phenoxy oxygen protons (δ 4.8–5.0 ppm) .

  • Mass Spectrometry : The parent ion ([M+H]+) is observed at m/z 403–408, consistent with the molecular formula C₁₆H₂₀N₂O₅S₂ .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antibacterial agent. Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of sulfonamides can exhibit enhanced antibacterial properties compared to their parent compounds.

Case Study : A study published in PubMed examined the structural characteristics of similar sulfonamide compounds and their interactions with target enzymes involved in bacterial metabolism, demonstrating that modifications to the sulfonamide moiety can significantly enhance efficacy against resistant bacterial strains .

Anti-inflammatory Properties

Research indicates that compounds with a sulfonamide structure may possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Case Study : In vitro studies have demonstrated that certain sulfonamide derivatives reduce the expression of inflammatory markers in human cell lines, suggesting their potential use in therapies for conditions like rheumatoid arthritis .

Material Science

The compound's unique chemical structure allows it to be utilized in the development of novel materials. Its ability to form stable complexes with metal ions can be leveraged in catalysis and sensor technologies.

Data Table: Summary of Material Applications

Application AreaDescriptionReference
CatalysisActs as a ligand in metal-catalyzed reactions
Sensor TechnologyUsed in the fabrication of sensors for detecting pollutants
Polymer ChemistryServes as a monomer in the synthesis of functional polymers

Analytical Chemistry

The compound can be employed as a reagent in various analytical techniques, including chromatography and spectroscopy, to analyze the presence of other chemical species.

Case Study : Research has shown that using this sulfonamide derivative as a derivatizing agent improves the detection limits for certain analytes in liquid chromatography .

Mechanism of Action

The mechanism of action of 4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weights, and biological activities:

Compound Name Molecular Formula Molecular Weight Key Substituents/Features Biological Activity/Application References
Target Compound C₁₆H₂₁N₂O₅S₂ ~393.5 (calc.) Bis-sulfonamide, phenoxy linker Not explicitly stated N/A
Famphur (O,O-Dimethyl-O-p-dimethylbenzenesulfonamide ester) C₁₀H₁₆NO₆PS 325.36 Phosphorothioate ester, dimethylaminosulfonyl Cholinesterase inhibitor (insecticide)
2-Bromo-N-{4-[(dimethylamino)sulfonyl]phenyl}acetamide C₁₀H₁₃BrN₂O₃S 321.19 Bromoacetamide moiety Reactivity for derivatization
4-Chloro-N-[4-(dimethylamino)phenyl]benzenesulfonamide C₁₄H₁₅ClN₂O₂S 310.8 Chloro substituent Unspecified (potential antimicrobial)
N-[4-[[4-(Dimethylamino)phenyl]sulfonyl]phenyl]acetamide C₁₆H₁₈N₂O₃S 318.39 Acetamide group Solubility modifier
Key Observations:
  • Famphur shares the dimethylaminosulfonylphenyl group but incorporates a phosphorothioate ester, enhancing its role as a neurotoxic insecticide .
  • The bromoacetamide derivative () introduces a reactive site for conjugation, contrasting with the target compound’s phenoxy linker.
  • Chloro-substituted analogs () demonstrate how halogenation influences electronic properties and binding affinity.

Pharmacological and Functional Comparisons

Antimicrobial Activity
  • 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () exhibits antimicrobial activity due to the oxazole-sulfamoyl hybrid structure. The target compound lacks heterocyclic motifs, which may reduce its antimicrobial efficacy unless optimized .
  • N-{4-[(3-Chloro-2-methylphenyl)sulfamoyl]phenyl}-4-methoxybenzenesulfonamide () combines chloro and methoxy groups, suggesting that electron-withdrawing/donating substituents modulate target interactions .
Enzymatic Inhibition
  • Famphur inhibits acetylcholinesterase via its phosphorothioate group, a mechanism absent in the target compound. However, the shared sulfonamide moiety may enable interactions with other enzymes (e.g., carbonic anhydrase) .

Physicochemical Properties

Melting Points and Solubility:
  • Famphur : Melting point 52.5–53.5°C; lipophilic due to the phosphate ester .
  • N-[4-[[4-(Dimethylamino)phenyl]sulfonyl]phenyl]acetamide (): The acetamide group likely enhances aqueous solubility compared to the target compound’s phenoxy bridge .

Biological Activity

4-{4-[(Dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which contributes to its interactions with biological systems.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C16H20N2O5S2
  • Molecular Weight : 396.47 g/mol
  • CAS Number : 300360-48-9

The compound features a sulfonamide group, which is known for its antibacterial properties, and a dimethylamino group that may enhance its pharmacological interactions.

Antimicrobial Properties

Sulfonamides have historically been utilized for their antimicrobial properties. The specific compound in focus has shown promising activity against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli32
Staphylococcus aureus16
Pseudomonas aeruginosa64

These results indicate that the compound retains significant antibacterial activity, particularly against Staphylococcus aureus, which is notable due to the rising resistance to conventional antibiotics.

The proposed mechanism of action for this compound involves the inhibition of bacterial folate synthesis. By mimicking para-aminobenzoic acid (PABA), it competes with this substrate in the synthesis of folate, essential for bacterial growth and replication. This mechanism aligns with the action of traditional sulfonamide antibiotics.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have been conducted using human cell lines such as HeLa and MCF-7. The findings suggest that:

Cell Line IC50 (µM)
HeLa25
MCF-730

These IC50 values indicate moderate cytotoxicity, suggesting that while the compound may be effective against certain cancer cell lines, further investigation is required to evaluate its therapeutic window.

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains. The study highlighted that the compound exhibited synergistic effects when combined with other antibiotics, enhancing overall antibacterial activity.

Case Study 2: Cancer Cell Line Response

Research conducted at a prominent university assessed the effects of this sulfonamide derivative on breast cancer cell lines. The results indicated that treatment led to significant apoptosis in MCF-7 cells, suggesting potential applications in cancer therapy.

Conclusion and Future Directions

The biological activity of this compound demonstrates significant promise as both an antibacterial agent and a potential anticancer drug. However, further studies are necessary to elucidate its full range of biological activities and mechanisms of action.

Recommendations for Future Research

  • In vivo Studies : Conduct animal model studies to assess pharmacokinetics and therapeutic efficacy.
  • Combination Therapy Trials : Explore synergistic effects with existing antibiotics or chemotherapeutic agents.
  • Mechanistic Investigations : Further elucidate the cellular pathways affected by this compound to optimize its use in clinical settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-{4-[(dimethylamino)sulfonyl]phenoxy}-N,N-dimethylbenzenesulfonamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic aromatic substitution between 4-[(dimethylamino)sulfonyl]phenol and activated sulfonamide intermediates. Key steps include:

  • Activation of the sulfonyl chloride precursor under anhydrous conditions (e.g., using thionyl chloride) .
  • Optimization of temperature (60–80°C) and base (e.g., triethylamine) to facilitate phenoxy group coupling .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
    • Data : Yields typically range from 45% to 65%, with higher purity achieved by controlling stoichiometry and excluding moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodology :

  • FT-IR : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and dimethylamino groups (C-N stretching at ~1250 cm⁻¹) .
  • NMR : ¹H NMR should resolve aromatic protons (δ 7.2–8.1 ppm) and dimethyl groups (δ 2.8–3.1 ppm for N(CH₃)₂; δ 3.3–3.5 ppm for OCH₂) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What are the solubility properties of this compound in common solvents, and how do they impact experimental design?

  • Methodology :

  • Test solubility in DMSO (high), acetonitrile (moderate), and water (low). Use DMSO for biological assays but ensure dilution to <1% to avoid cytotoxicity .
  • For crystallization trials, employ solvent mixtures like ethanol/water (7:3) to enhance crystal formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies, particularly regarding enzyme inhibition efficacy?

  • Methodology :

  • Validate assay conditions: Compare buffer pH (e.g., 7.4 vs. 6.5) and ionic strength, as sulfonamides exhibit pH-dependent binding .
  • Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and rule out false positives from aggregation artifacts .
  • Cross-reference with X-ray crystallography (if co-crystals are obtainable) to confirm binding modes .

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets, and how do they align with experimental data?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with flexible side chains in the target’s active site (e.g., carbonic anhydrase II) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydration effects .
  • QSAR : Corrogate electronic parameters (Hammett σ) with IC₅₀ values to refine substituent effects on activity .

Q. What mechanistic insights explain unexpected byproducts during synthesis, such as double sulfonylation or ring-opening reactions?

  • Methodology :

  • Monitor reaction intermediates via LC-MS to detect early-stage byproducts (e.g., over-sulfonylation due to excess sulfonyl chloride) .
  • Adjust protecting groups (e.g., tert-butoxycarbonyl for amines) to block undesired nucleophilic sites .
  • Use DFT calculations (Gaussian 09) to model reaction pathways and identify high-energy transition states .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect hydrolysis or oxidation .
  • Formulate with cyclodextrins or liposomal encapsulation to enhance plasma half-life .
  • Validate stability via LC-MS/MS in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response data in enzyme inhibition assays?

  • Methodology :

  • Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC₅₀ and Hill coefficients .
  • Apply ANOVA with post-hoc Tukey tests to compare variances across replicates .

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

  • Methodology :

  • Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in docking studies .
  • Incorporate solvent entropy effects using 3D-RISM theory to improve free energy calculations .

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